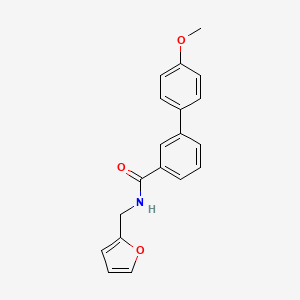
1-(2-cyclohexylethyl)-2-(trifluoromethyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-cyclohexylethyl)-2-(trifluoromethyl)-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. This compound is also known as TFB or TFB-CHE and is a white crystalline powder that is soluble in organic solvents.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2-cyclohexylethyl)-2-(trifluoromethyl)-1H-benzimidazole in lab experiments include its potent antitumor activity, its ability to inhibit drug-resistant cancer cells, and its potential as a scaffold for the development of new anticancer drugs. However, the compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity to normal cells.
Future Directions
There are several future directions for research on 1-(2-cyclohexylethyl)-2-(trifluoromethyl)-1H-benzimidazole. One area of interest is the development of more efficient and scalable synthesis methods to obtain the compound in larger quantities. Another area of research is the optimization of the compound's pharmacological properties, such as its solubility and bioavailability, to improve its efficacy and reduce its toxicity. Additionally, the compound's potential applications in other fields, such as materials science and catalysis, warrant further investigation.
Synthesis Methods
The synthesis of 1-(2-cyclohexylethyl)-2-(trifluoromethyl)-1H-benzimidazole is a multi-step process that involves the reaction of 2-amino-5-trifluoromethylbenzoic acid with cyclohexene and subsequent cyclization. The reaction is carried out in the presence of a catalyst and solvent under specific conditions to obtain the desired product. The yield and purity of the product can be optimized by controlling the reaction parameters, such as temperature, pressure, and reaction time.
Scientific Research Applications
1-(2-cyclohexylethyl)-2-(trifluoromethyl)-1H-benzimidazole has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for the development of new anticancer drugs.
The mechanism of action of this compound is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division and proliferation. The compound may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer activity, this compound has been shown to have other biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and toxins in the liver. This may have implications for drug-drug interactions and drug toxicity.
properties
IUPAC Name |
1-(2-cyclohexylethyl)-2-(trifluoromethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2/c17-16(18,19)15-20-13-8-4-5-9-14(13)21(15)11-10-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRKNYROWNTAMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCN2C3=CC=CC=C3N=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-acetylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5760217.png)
![ethyl 5-(4-isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5760220.png)
![6-{[4-(dimethylamino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5760227.png)


![N-(2-fluorophenyl)-N'-(4-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5760246.png)
![N-[5-(N,N-dimethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]acetamide](/img/structure/B5760262.png)
![3-[1-[(aminocarbonothioyl)amino]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5760269.png)

![1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-nitro-1H-pyrazole](/img/structure/B5760298.png)
![2-{[3-(benzylthio)propanoyl]amino}benzamide](/img/structure/B5760302.png)
![2-(1-naphthyl)-N'-[(2-thienylacetyl)oxy]ethanimidamide](/img/structure/B5760312.png)
